1-Adamantanecarbonitrile
Overview
Description
1-Adamantanecarbonitrile is a derivative of adamantane, a bulky, diamondoid compound that serves as a structural backbone for a variety of chemical entities. The adamantane structure is known for its stability and has been utilized in the synthesis of drugs with diverse therapeutic applications, including antivirals, antidiabetics, and treatments for neurodegenerative diseases . The carbonitrile group attached to the adamantane core in 1-adamantanecarbonitrile introduces a nitrile functionality, which is a versatile group in organic synthesis and can be involved in various chemical reactions .
Synthesis Analysis
The synthesis of adamantane derivatives, including 1-adamantanecarbonitrile, often involves multi-step reactions that may include the use of microwave irradiation to enhance reaction rates . For instance, 1-adamantanecarbonitrile can be synthesized through the Stephen reaction, which allows for the high-yield production of corresponding aldehydes . Additionally, the molecule can be involved in reactions with alcohols and hydrogen chloride to yield imino esters of 1-adamantanecarboxylic acid, which are more stable than their aliphatic counterparts .
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including 1-adamantanecarbonitrile, has been studied using techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations. These studies reveal that the adamantane core imparts a rigid, three-dimensional framework to the molecule, which can influence its reactivity and interaction with biological targets . The molecular structure of 1-adamantanecarbonitrile is characterized by the presence of the nitrile group, which can engage in various chemical interactions due to its electron-withdrawing nature .
Chemical Reactions Analysis
1-Adamantanecarbonitrile is a reactive molecule that can participate in a range of chemical reactions. It has been shown to react with alcohols and hydrogen chloride to form imino esters . Additionally, it can undergo electrochemical reduction to yield 1-adamantanecarboxaldehyde, a reaction that involves the cleavage of the acyl chloride and subsequent reduction of the aldehyde . The reactivity of 1-adamantanecarbonitrile in the Stephen reaction and its ability to form heterocyclic compounds when reacted with ethylenediamine or o-phenylenediamine has also been documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-adamantanecarbonitrile, such as enthalpies of combustion, vapor pressures, enthalpies of sublimation, and standard enthalpies of formation, have been determined using calorimetric and effusion techniques . These properties are influenced by the adamantane core and the nitrile functionality, which contribute to the molecule's stability and reactivity. The fluorescent properties of adamantane derivatives have also been explored, with findings indicating that the fluorescence intensity is highest in polar solvents .
Scientific Research Applications
Synthesis and Reactivity
1-Adamantanecarbonitrile demonstrates unique reactivity characteristics in synthetic chemistry. It reacts with alcohols and hydrogen chloride to form hydrochlorides of imino esters of 1-adamantanecarboxylic acid, which are more stable compared to aliphatic counterparts (Shvekhgeimer, Kuz'micheva, & Novikov, 1974). Additionally, it shows high activity in the Stephen reaction, enabling the synthesis of corresponding aldehydes with high yields (Voloboev, Butenko, & Novakov, 2001).
Chemical and Physical Properties
Research on 1-Adamantanecarbonitrile contributes significantly to our understanding of chemical shifts in NMR. Comprehensive analysis of its 1H NMR spectra offers insights into substituent chemical shifts and molecular geometry (Abraham & Fisher, 1986). Furthermore, studies on its combustion energy, vapor pressure, and sublimation enthalpies help in understanding its thermochemical properties (Abboud et al., 1992).
Molecular Interactions and Complexation
The interaction of 1-Adamantanecarbonitrile with other molecules is an area of interest. For example, its binding with the ethylated pillar[6]arene molecular receptor has been explored, revealing spontaneous and thermodynamically favorable formation of inclusion complexes (Bhadane, Lande, & Gejji, 2016). Also, its selective complexation by tungsten pentacarbonyl has been demonstrated, aiding in the separation of mixtures (Jefford, Schriver, & Zaworotko, 1996).
Applications in Organic Chemistry
1-Adamantanecarbonitrile is instrumental in various organic synthesis processes. For instance, it facilitates the synthesis of adamantylated pyrimidines using the Biginelli reaction, illustrating its utility in creating structurally unique compounds (Lashmanova, Rybakov, & Shiryaev, 2016). Moreover, its role in the oxidative functionalization of adamantane derivatives in solution highlights its versatility in reaction mechanisms (Mella et al., 1996).
Safety And Hazards
properties
IUPAC Name |
adamantane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFZASRJFRAEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177644 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanecarbonitrile | |
CAS RN |
23074-42-2 | |
Record name | 1-Cyanoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantanecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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